1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl
Description
Chemical Significance of Piperazine (B1678402) Derivatives in Advanced Organic Chemistry
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in drug discovery and organic synthesis. nih.govbohrium.comresearchgate.netnih.gov Its unique conformational flexibility and the presence of two basic nitrogen atoms allow for the introduction of various substituents, leading to a diverse range of derivatives with distinct physicochemical and biological properties. nih.govtandfonline.com The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often contributes to enhanced water solubility and improved pharmacokinetic profiles of drug candidates. nih.govbohrium.com
Piperazine derivatives are integral components of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents. tandfonline.comijrrjournal.com The versatility of the piperazine nucleus allows medicinal chemists to modulate the polarity, basicity, and steric bulk of a molecule, thereby optimizing its interaction with biological targets. nih.gov In advanced organic chemistry, the piperazine moiety serves as a versatile building block for the synthesis of more complex molecular architectures and in the development of novel catalysts and ligands.
Importance of the Benzenesulfonyl Moiety in Complex Heterocyclic Compounds
The benzenesulfonyl group, derived from benzenesulfonic acid, is a critical functional group in the design of complex heterocyclic compounds. researchgate.net Sulfonamides, which contain the -SO2N- linkage, are a prominent class of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org The sulfonyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule to which it is attached. researchgate.net
Its ability to act as a hydrogen bond acceptor and its tetrahedral geometry play crucial roles in molecular recognition and binding to biological targets. uomphysics.netresearchgate.net The incorporation of a benzenesulfonyl moiety into a heterocyclic scaffold can enhance its metabolic stability and modulate its lipophilicity, which are key considerations in drug design. nih.gov Furthermore, the synthetic accessibility of benzenesulfonyl chlorides allows for their straightforward introduction into a wide range of molecules.
Structural Context of the 1-(2-Benzenesulfonyl-ethyl)piperazine Scaffold
The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold combines the piperazine ring and the benzenesulfonyl group through a flexible ethyl linker. This structural arrangement presents several key features:
Piperazine Ring: Typically adopts a chair conformation, which minimizes steric strain. uomphysics.netresearchgate.net The two nitrogen atoms provide sites for further functionalization or salt formation.
Benzenesulfonyl Group: The sulfur atom exhibits a distorted tetrahedral geometry. uomphysics.netresearchgate.net The phenyl ring can be substituted to modulate the electronic and steric properties of the entire molecule.
Ethyl Linker: The two-carbon chain provides conformational flexibility, allowing the piperazine and benzenesulfonyl moieties to adopt various spatial orientations.
Crystal structure analyses of related benzenesulfonyl-piperazine derivatives have confirmed the chair conformation of the piperazine ring and the distorted tetrahedral geometry around the sulfur atom. uomphysics.netresearchgate.nettandfonline.comresearchgate.netfigshare.com These studies also reveal the importance of intermolecular interactions, such as hydrogen bonds, in the crystal packing of these compounds. researchgate.nettandfonline.com
Table 1: Key Structural Features of the 1-(2-Benzenesulfonyl-ethyl)piperazine Scaffold
| Feature | Description |
| Piperazine Conformation | Predominantly a chair conformation. |
| Sulfonyl Geometry | Distorted tetrahedral around the sulfur atom. |
| Linker | A flexible two-carbon ethyl chain. |
| Potential Interactions | Hydrogen bonding via the piperazine nitrogens and sulfonyl oxygens. |
Historical and Current Research Perspectives on Related Sulfonyl-Piperazine Structures
The synthesis and study of sulfonyl-piperazine derivatives have been a continuous area of research for several decades. Initially, interest was driven by the discovery of the biological activities of sulfonamides. researchgate.net The combination of the sulfonamide functionality with the piperazine scaffold has led to the development of compounds with a wide range of therapeutic applications. semanticscholar.orgnih.govresearchgate.net
Current research focuses on several key areas:
Drug Discovery: The design and synthesis of novel sulfonyl-piperazine derivatives as potential therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.govsemanticscholar.orgresearchgate.netneuroquantology.comijpsr.comresearchgate.net
Structural Biology: X-ray crystallographic studies to understand the three-dimensional structure of these compounds and their interactions with biological macromolecules. uomphysics.netresearchgate.nettandfonline.comresearchgate.netfigshare.com
Materials Science: The exploration of sulfonyl-piperazine derivatives in the development of new materials with specific optical or electronic properties.
Recent studies have highlighted the potential of benzenesulfonamide-piperazine hybrids as antioxidants and enzyme inhibitors. nih.gov The modular nature of their synthesis allows for the creation of large libraries of compounds for high-throughput screening and the rapid identification of lead compounds for drug development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSARRQFZSPDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590050 | |
| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866588-15-0 | |
| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 2 Benzenesulfonyl Ethyl Piperazine 2hcl and Analogues
Strategies for the Construction of Substituted Piperazine (B1678402) Cores
The piperazine core can be functionalized directly or assembled through cyclization reactions, with the chosen strategy often depending on the desired substitution pattern and the availability of starting materials.
The most straightforward approach to N-substituted piperazines involves the direct functionalization of the parent piperazine heterocycle. This is typically achieved through nucleophilic substitution or acylation reactions where the nitrogen atoms of piperazine act as nucleophiles.
Direct N-alkylation with alkyl halides or sulfonates is a common method. mdpi.com However, a primary challenge is controlling the selectivity between mono- and di-alkylation, as the initial product of mono-alkylation is still nucleophilic and can react further. To achieve mono-substitution, strategies often involve using a large excess of piperazine, or more effectively, employing a protecting group on one of the nitrogen atoms. nih.govmdpi.com The tert-butyloxycarbonyl (Boc) group is widely used for this purpose; 1-Boc-piperazine can be selectively alkylated or acylated on the unprotected nitrogen, followed by the removal of the Boc group to yield the mono-substituted product. researchgate.net Reductive amination offers an alternative to direct alkylation that can prevent the formation of quaternary ammonium salts. researchgate.net
N-acylation, reacting piperazine with acyl chlorides or anhydrides, is another fundamental transformation. nih.gov Similar to alkylation, protecting group strategies are often employed to achieve mono-acylated products, which are valuable intermediates for further synthesis. researchgate.net
Table 1: Methodologies for Direct Functionalization of the Piperazine Core
| Method | Reagent Type | Key Conditions | Outcome/Control | Source(s) |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., R-Br, R-Cl) | Base (e.g., K₂CO₃), Solvent (e.g., EtOH, DMF) | Mono-alkylation favored by large excess of piperazine or N-protection. | nih.govresearchgate.netnih.gov |
| Reductive Amination | Aldehydes/Ketones + Reducing Agent (e.g., NaBH(OAc)₃) | Acidic or neutral conditions | Good control for mono-alkylation; avoids over-alkylation. | mdpi.comresearchgate.net |
| N-Acylation | Acyl Chlorides, Anhydrides | Base (e.g., Et₃N), Solvent (e.g., DCM) | Generally rapid; N-protection (e.g., Boc, Acetyl) used for mono-selectivity. | nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium catalyst, phosphine ligand, base | Forms N-aryl piperazines; crucial for many modern pharmaceuticals. | nih.govresearchgate.netwikipedia.org |
When complex substitution patterns are required, particularly on the carbon atoms of the ring, constructing the piperazine core via cyclization is often the preferred strategy. researchgate.net These methods involve forming the six-membered ring from linear precursors.
A traditional and widely used method involves the reaction of an appropriate aniline with bis(2-chloroethyl)amine hydrochloride, often at elevated temperatures. nih.govnih.gov Modern approaches have introduced more versatile and milder conditions. Palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines from various diamine components and propargyl units, offering excellent stereochemical control. organic-chemistry.orgacs.org Other transition metals, such as gold and ruthenium, have also been employed to catalyze different types of cyclization pathways to form piperazine and related heterocycles. organic-chemistry.org
More recent innovations include the use of photoredox catalysis to initiate radical cyclizations. nih.gov These methods can generate α-amino radicals that undergo 6-endo-trig cyclization to furnish the piperazine ring under mild, light-mediated conditions, allowing for the synthesis of diverse C-substituted piperazines. mdpi.comorganic-chemistry.org
Table 2: Selected Cyclization Strategies for Piperazine Core Synthesis
| Method | Starting Materials | Catalyst/Reagents | Key Features | Source(s) |
|---|---|---|---|---|
| Classical Cyclization | Aniline derivative + bis(2-chloroethyl)amine | Heat, often no catalyst | Traditional, robust method for N-aryl piperazines. | nih.govnih.gov |
| Palladium-Catalyzed Annulation | N-activated aziridines + anilines + propargyl carbonates | Pd₂(dba)₃, phosphine ligand | One-pot, three-component reaction with high stereoselectivity. | acs.org |
| Gold-Catalyzed Cyclization | Propargylic sulfonamides derived from cyclic sulfamidates | Gold catalyst | Forms tetrahydropyrazines which are reduced to piperazines. | organic-chemistry.org |
| Organic Photoredox Cyclization | Diamine precursors + aldehydes | Organic photocatalyst (e.g., acridinium salts), visible light | Radical-based mechanism; mild conditions for C-substituted piperazines. | organic-chemistry.orgnih.gov |
| Mn(OAc)₃ Mediated Radical Cyclization | Unsaturated diacyl piperazines + 1,3-dicarbonyls | Mn(OAc)₃ | Forms piperazine-substituted dihydrofuran rings via radical cyclization. | nih.gov |
Introduction of the 2-Benzenesulfonyl-ethyl Moiety
To synthesize the target compound, 1-(2-Benzenesulfonyl-ethyl)piperazine, the key 2-benzenesulfonyl-ethyl group must be attached to a piperazine nitrogen. This can be accomplished through several synthetic routes.
A direct and logical approach is the SN2 reaction between a piperazine nucleophile and an electrophile containing the pre-formed 2-benzenesulfonyl-ethyl structure. gacariyalur.ac.inyoutube.com In this scenario, an electrophile such as 1-(2-bromoethyl)sulfonylbenzene or a corresponding tosylate would be reacted with piperazine.
To favor the desired mono-substituted product, 1-Boc-piperazine would typically be used as the nucleophile. The reaction, promoted by a suitable base like potassium carbonate in a polar aprotic solvent such as DMF, would yield 1-Boc-4-(2-benzenesulfonyl-ethyl)piperazine. The final step would be the deprotection of the Boc group using acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) to afford the target compound, which can then be isolated as its dihydrochloride (B599025) salt. researchgate.net
An alternative and highly efficient method for forming the C-N and S-C bonds is through a conjugate addition reaction. The aza-Michael addition of piperazine to phenyl vinyl sulfone is a powerful strategy for creating the 1-(2-benzenesulfonyl-ethyl)piperazine skeleton. researchgate.net Vinyl sulfones are potent Michael acceptors, and their reaction with amine nucleophiles like piperazine proceeds readily, often under mild conditions. rsc.org
Furthermore, advanced catalytic methods can facilitate such couplings. For instance, photoredox catalysis has been shown to couple N-aryl piperazines with vinyl sulfones to provide α-vinylation products with high selectivity. beilstein-journals.org This highlights a modern approach to forming the crucial C-N bond adjacent to the sulfonyl group.
For the synthesis of analogues, direct N-sulfonylation is a key reaction. In this approach, a piperazine derivative is reacted directly with a substituted benzenesulfonyl chloride in the presence of a base to form a stable sulfonamide linkage. nih.govnih.gov This method is used to create compounds where the sulfonyl group is directly attached to the piperazine nitrogen, a common structural motif in many biologically active molecules.
For structurally complex analogues, the piperazine core and its substituents are often assembled through multi-step sequences where functional groups are introduced sequentially. These routes offer the flexibility to build intricate molecular architectures.
An example of such a sequence could involve the synthesis of a complex purine derivative. The process might start with a 6-chloropurine, which is first alkylated with cyclopentyl bromide. nih.gov In a separate pathway, piperazine is reacted with various substituted phenylsulfonyl chlorides to create a library of sulfonylated piperazine intermediates. Finally, these intermediates are coupled with the purine core via nucleophilic aromatic substitution to yield the complex final products. nih.gov
Another multi-step strategy involves synthesizing substituted anilines, which are then used as precursors for building more complex heterocyclic systems. For example, a 7-piperazinyl-4(1H)-quinolone can be synthesized by first alkylating a substituted piperazine with a nitrophenethyl bromide, followed by reduction of the nitro group to an aniline. nih.gov This aniline intermediate then undergoes a Gould-Jacob reaction sequence, involving reaction with Meldrum's acid and thermal cyclization, to construct the quinolone core. nih.gov Such sequences demonstrate how the piperazine and sulfonyl-containing moieties can be incorporated into larger, more complex drug-like scaffolds.
Upon successful synthesis of the final free base, the compound is typically dissolved in a suitable solvent like isopropanol or diethyl ether and treated with a solution of hydrochloric acid to precipitate the stable 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl salt.
Formation of Dihydrochloride Salts
The conversion of a parent piperazine compound to its dihydrochloride salt is a fundamental step in its synthesis, enhancing stability and solubility for various applications. Piperazine has two nitrogen atoms, allowing it to accept two protons to form a dihydrochloride salt. wikipedia.org The general principle involves treating the free base form of the piperazine derivative with a source of hydrochloric acid.
A common laboratory and industrial method for this salt formation is the reaction of the synthesized piperazine base with hydrochloric acid in a suitable organic solvent. For instance, a piperazine derivative dissolved in a dry solvent like dioxane can be treated with a solution of HCl in dioxane. google.com This process typically leads to the precipitation of the dihydrochloride salt, which can then be isolated by filtration, washed with a solvent like diethyl ether to remove impurities, and dried under a vacuum. google.com
The formation of dihydrochloride salts of various piperazine derivatives has been documented in scientific literature. For example, the synthesis of 5-ethyl-2-{5-[4-(2-hydroxyethyl)piperazin-1-ylsulfonyl]-2-n-propoxyphenyl}-7-n-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]-[2-14C]pyrimidin-4-one was also concluded with its conversion to a dihydrochloride (2HCl) salt. ewha.ac.kr Similarly, piperazine itself is commercially available as piperazine dihydrochloride, formed by the reaction of piperazine with hydrochloric acid. nih.gov Spectral studies, such as Infrared (IR) spectroscopy, can confirm the formation of the salt by showing characteristic bands corresponding to the NH+ stretching and deformation motions.
Table 1: General Method for Dihydrochloride Salt Formation
| Step | Description |
|---|---|
| 1. Dissolution | The purified piperazine free base is dissolved in an appropriate anhydrous solvent (e.g., dioxane, methanol, isopropanol). |
| 2. Acidification | A solution of hydrochloric acid (e.g., HCl in dioxane, aqueous HCl) is added to the stirred solution of the base. Two equivalents of HCl are required per mole of the piperazine compound. |
| 3. Precipitation | The dihydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. The mixture may be stirred for several hours to ensure complete precipitation. google.com |
| 4. Isolation | The solid salt is collected by filtration. |
| 5. Purification | The collected solid is washed with a suitable solvent (e.g., diethyl ether) to remove any remaining soluble impurities. |
Green Chemistry Approaches and Scalable Synthesis Considerations in Patent Literature
The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine and its analogues is increasingly guided by the principles of green chemistry and the necessity for scalable production methods, as reflected in various patents and scientific publications. These approaches aim to improve efficiency, reduce waste, and ensure economic viability for large-scale manufacturing.
Green chemistry principles are being applied to the synthesis of piperazine derivatives to minimize the environmental impact. A key strategy is the avoidance of protecting groups, which simplifies the synthetic process by reducing the number of steps, thereby saving time, resources, and reducing waste. mdpi.com Another approach involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. mdpi.com Furthermore, developing synthetic routes that proceed in more environmentally benign solvents, such as water or ethanol, at moderate temperatures are central to green synthesis. wikipedia.orgmdpi.com The transition from traditional batch reactors to continuous flow reactors, sometimes utilizing microwave technology, represents a significant advancement, offering better control over reaction parameters, improved safety, and higher yields in shorter reaction times. mdpi.com
Scalability is a primary concern addressed in patent literature for the synthesis of piperazine-based compounds. Patents often describe processes that are robust, high-yielding, and avoid costly or hazardous reagents. For example, a patented process for preparing high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine involves a method where piperazine monohydrochloride is reacted with 2-(2-chloroethoxy)ethanol. google.com A key feature of this process is the filtration and recovery of piperazine dihydrochloride after the reaction, which can be reused, making the process more atom-economical and cost-effective for large-scale production. google.com The use of readily available and inexpensive starting materials, such as diethanolamine in the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine via halogen replacement, acylation, and cyclization reactions, is another important consideration for scalability. google.com Purification methods that avoid column chromatography, such as simple filtration or recrystallization, are also preferred in industrial settings to ensure the process is efficient and scalable. google.comepo.org
Table 2: Green and Scalable Synthesis Strategies
| Strategy | Description | Advantages |
|---|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Reduces waste, lowers production costs. |
| Use of Catalysts | Employing reusable heterogeneous or biocatalysts instead of stoichiometric reagents. mdpi.com | Increases reaction efficiency, minimizes waste, allows for catalyst recycling. |
| Avoiding Protecting Groups | Simplifying synthesis by eliminating the need for protection and deprotection steps. mdpi.com | Fewer reaction steps, reduced material usage, less waste. |
| Process Optimization | Utilizing technologies like flow chemistry and microwave-assisted synthesis. mdpi.com | Faster reaction times, improved yields, enhanced safety and control. |
| Solvent Selection | Using safer and more environmentally friendly solvents. | Reduces environmental impact and improves worker safety. |
| Scalable Purification | Prioritizing non-chromatographic purification methods like crystallization and filtration. epo.org | More efficient and cost-effective for large-scale production. |
Advanced Characterization and Analytical Techniques
Spectroscopic Elucidation of Molecular Structure
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's atomic and electronic structure through its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity and chemical environment of each atom can be determined.
For 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, the proton (¹H) NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzenesulfonyl group, the protons of the ethyl linker, and those on the piperazine (B1678402) ring. Due to the dihydrochloride (B599025) form, the piperazine ring is protonated, leading to N-H protons that are typically observable and causing adjacent methylene (B1212753) protons to appear at a lower field (higher ppm) compared to the free base.
The carbon-13 (¹³C) NMR spectrum provides complementary information, with a unique signal for each chemically distinct carbon atom. The spectrum would feature signals for the aromatic carbons, the two carbons of the ethyl chain, and the carbons of the piperazine ring. The positions of these signals are indicative of their electronic environment.
While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on its constituent functional groups.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are generalized predictions. Actual experimental values may vary.)
| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) | Structural Moiety |
| Aromatic Protons | 7.5 - 8.0 | 125 - 140 | Benzenesulfonyl Group |
| Ethyl Protons (-SO₂-CH₂-) | 3.4 - 3.8 | 50 - 55 | Ethyl Linker |
| Ethyl Protons (-CH₂-N-) | 3.1 - 3.5 | 45 - 50 | Ethyl Linker |
| Piperazine Protons | 3.0 - 3.6 | 40 - 45 | Piperazine Ring |
| N-H Protons | > 9.0 (often broad) | - | Piperazinium Ion |
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman techniques, probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making these methods excellent for identifying the presence of these groups.
The FT-IR spectrum of this compound would be expected to display key absorption bands. The sulfonyl group (SO₂) gives rise to strong, characteristic stretching vibrations. The benzene (B151609) ring will show C-H and C=C stretching bands. The piperazine moiety, in its protonated dihydrochloride form, will exhibit N-H stretching and bending vibrations, which are often broad. Aliphatic C-H stretching and bending from the ethyl and piperazine groups would also be present.
Table 2: Expected Characteristic FT-IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric SO₂ Stretching | 1300 - 1350 | Sulfonyl |
| Symmetric SO₂ Stretching | 1140 - 1180 | Sulfonyl |
| Aromatic C=C Stretching | 1450 - 1600 | Benzene Ring |
| Aromatic C-H Stretching | 3000 - 3100 | Benzene Ring |
| Aliphatic C-H Stretching | 2850 - 3000 | Ethyl & Piperazine |
| N-H Stretching (broad) | 2400 - 2800 | Piperazinium Ion |
| C-N Stretching | 1000 - 1250 | Aliphatic Amine |
Electronic Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly sensitive to conjugated systems, such as aromatic rings. The benzenesulfonyl group in the molecule is the primary chromophore and is expected to exhibit characteristic absorption maxima in the ultraviolet region, typically below 300 nm.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For 1-(2-Benzenesulfonyl-ethyl)piperazine, the molecular formula of the free base is C₁₂H₁₈N₂O₂S, with a monoisotopic mass of approximately 254.11 Da. In its dihydrochloride salt form (C₁₂H₂₀Cl₂N₂O₂S), the molecular weight is approximately 327.27 g/mol . molbase.com High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.
Under electron ionization (EI), the molecule would likely fragment at key positions. Common fragmentation pathways for related piperazine structures often involve the cleavage of the piperazine ring or the bonds adjacent to it. The benzenesulfonyl group can also undergo characteristic fragmentation.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule. For this compound, a single-crystal X-ray diffraction study would be expected to confirm the chair conformation of the piperazine ring, a common feature for such structures. It would also reveal the exact geometry around the sulfur atom and the orientation of the benzenesulfonyl group relative to the piperazine moiety. Furthermore, the analysis would detail the hydrogen-bonding network involving the piperazinium N-H groups and the chloride counter-ions in the crystal lattice.
Elemental Composition Analysis
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to verify the empirical and molecular formula. The theoretical elemental composition of this compound (C₁₂H₂₀Cl₂N₂O₂S) can be calculated from its molecular weight (327.27 g/mol ). molbase.com Experimental results from an elemental analyzer that match these theoretical values provide strong evidence for the compound's purity and identity.
Table 3: Calculated Elemental Composition
| Element | Symbol | Atomic Weight | Count | Mass Contribution | Percentage (%) |
| Carbon | C | 12.011 | 12 | 144.132 | 44.04% |
| Hydrogen | H | 1.008 | 20 | 20.160 | 6.16% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 21.67% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 8.56% |
| Oxygen | O | 15.999 | 2 | 31.998 | 9.78% |
| Sulfur | S | 32.06 | 1 | 32.060 | 9.80% |
| Total | 327.27 | 100.00% |
Chemical Reactivity and Derivatization Strategies for Structure Modification
Reactions at the Piperazine (B1678402) Nitrogen Atoms
The piperazine ring features two nitrogen atoms. One is a tertiary amine, bonded to the benzenesulfonyl-ethyl group, and is generally unreactive under standard conditions. The other is a secondary amine, which serves as the primary site for derivatization due to the presence of a reactive N-H bond.
The secondary amine of the piperazine ring is nucleophilic and can readily undergo N-alkylation and N-acylation reactions.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the secondary nitrogen. It is typically achieved by reacting the piperazine derivative with an alkyl halide (e.g., alkyl bromide or iodide) or by reductive amination with an aldehyde or ketone. The N-monoalkylation of piperazine can sometimes be challenging due to the potential for dialkylation; however, starting with the monosubstituted 1-(2-Benzenesulfonyl-ethyl)piperazine simplifies this process, making the secondary amine a clear target for introducing a second, different substituent. google.comnih.gov For instance, reaction with 5-bromopent-1-ene can introduce a pentenyl group onto the nitrogen. nih.gov
N-Acylation: This process involves the addition of an acyl group to the secondary nitrogen, forming an amide linkage. This is a common and efficient reaction, often carried out using acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. researchgate.netnih.gov These reactions are typically high-yield and provide a straightforward method for attaching a wide variety of functional groups to the piperazine core. nih.gov
| Reaction Type | Reagent Class | Example Reagent | Resulting Functional Group |
|---|---|---|---|
| N-Alkylation | Alkyl Halide | Benzyl Bromide | N-Benzylpiperazine |
| N-Acylation | Acyl Chloride | Acetyl Chloride | N-Acetylpiperazine (Amide) |
| Reductive Amination | Aldehyde + Reducing Agent | Formaldehyde + NaBH(OAc)3 | N-Methylpiperazine |
| Michael Addition | α,β-Unsaturated Carbonyl | Methyl Acrylate | N-Propionate Ester |
Expanding on N-acylation, the secondary amine can be reacted with a broader range of carboxylic acid derivatives and related compounds to form amides and thioureas.
Amide Formation: Beyond acyl chlorides, amides can be formed by coupling the piperazine with carboxylic acids using peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC). nih.gov This method is particularly useful for attaching more complex or sensitive molecular fragments.
Thiourea Derivatives: The reaction of the secondary amine with various isothiocyanates yields N,N'-disubstituted thiourea derivatives. nih.govnih.gov This reaction is generally straightforward and provides access to a class of compounds with diverse biological and chemical properties. nih.govresearchgate.net The synthesis of sulfonamide-containing thioureas has been reported as a route to various biologically active molecules. nih.govnih.gov
| Derivative Type | Reagent Class | Example Reagent | Key Bond Formed |
|---|---|---|---|
| Amide | Carboxylic Acid + Coupling Agent | Benzoic Acid + EDC | Amide (C-N) |
| Thiourea | Isothiocyanate | Phenyl Isothiocyanate | Thiourea (N-C(S)-N) |
| Sulfonamide | Sulfonyl Chloride | Dansyl Chloride | Sulfonamide (N-S) |
| Urea | Isocyanate | Phenyl Isocyanate | Urea (N-C(O)-N) |
Transformations Involving the Ethyl Linker
The ethyl linker (-CH₂-CH₂-) connecting the piperazine ring and the benzenesulfonyl group is composed of stable C-C and C-H single bonds, making it the least reactive part of the molecule under typical conditions. Most transformations involving this linker would likely be degradative rather than derivatization strategies.
One potential reaction is a Hofmann-type elimination. The hydrogen atoms on the carbon adjacent to the sulfonyl group (α-carbon) are acidic. Under very strong basic conditions, deprotonation could occur. More plausibly, under harsh basic conditions, a β-elimination reaction could be induced where the piperazine moiety acts as a leaving group, leading to the formation of phenyl vinyl sulfone and piperazine. This pathway, however, results in the cleavage of the parent molecule and is therefore not a strategy for structure modification but rather a potential decomposition pathway. Reductive cleavage of the C-N or S-C bonds is also possible under specific catalytic conditions but would similarly lead to fragmentation of the molecule. For these reasons, the ethyl linker is generally not a primary target for synthetic modification.
Regioselective Synthesis and Protecting Group Strategies
The structural modification of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (B599025) necessitates precise control over chemical reactions to ensure functionalization occurs at the desired position. This is particularly critical due to the presence of multiple reactive sites: the secondary amine of the piperazine ring, the aromatic ring of the benzenesulfonyl group, and the carbon atoms of the piperazine ring. Regioselective synthesis and the use of protecting groups are fundamental strategies to achieve such specific modifications.
Regioselective Synthesis of the Piperazine Core
The synthesis of monosubstituted piperazines, such as the parent structure of 1-(2-Benzenesulfonyl-ethyl)piperazine, presents a challenge in controlling the regioselectivity of N-alkylation versus N,N'-dialkylation. The two secondary amine groups of piperazine have similar reactivity, which can lead to a mixture of products. google.com A common strategy to achieve mono-substitution is to use a large excess of piperazine, which statistically favors the formation of the mono-alkylated product.
An alternative and more controlled approach involves the use of a protecting group on one of the nitrogen atoms. This allows for the selective alkylation of the unprotected nitrogen, followed by the removal of the protecting group. Another effective method for achieving monosubstitution is the reaction of a protonated piperazine salt with an alkylating agent. nih.gov The protonation of one nitrogen atom deactivates it towards further reaction, thereby directing the substitution to the free nitrogen. nih.gov
The synthesis of the 1-(2-Benzenesulfonyl-ethyl)piperazine backbone can be envisioned through the Michael addition of piperazine to phenyl vinyl sulfone. To control regioselectivity and prevent disubstitution, a mono-protected piperazine derivative, such as N-Boc-piperazine, can be used. The reaction would proceed as follows:
Alkylation: Reaction of N-Boc-piperazine with phenyl vinyl sulfone.
Deprotection: Removal of the Boc protecting group under acidic conditions to yield 1-(2-Benzenesulfonyl-ethyl)piperazine.
This method ensures that the benzenesulfonylethyl group is introduced at only one of the piperazine nitrogens.
Protecting Group Strategies for Derivatization
Protecting groups are essential tools in the multi-step synthesis and derivatization of complex molecules like 1-(2-Benzenesulfonyl-ethyl)piperazine. They are temporarily introduced to mask a reactive functional group, allowing a chemical modification to be carried out at another position of the molecule.
For the derivatization of 1-(2-Benzenesulfonyl-ethyl)piperazine, the secondary amine (N-4) of the piperazine ring is the most reactive site for further functionalization. To perform modifications on the benzenesulfonyl ring, for example, it would be necessary to protect this secondary amine to prevent side reactions.
Common protecting groups for the piperazine nitrogen include:
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a variety of reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid). nih.gov
Benzyloxycarbonyl (Cbz): This group is also stable to many reagents and is typically removed by catalytic hydrogenation. nih.gov
Acyl groups: While acyl groups can serve as protecting groups, they also deactivate the nitrogen, making it less nucleophilic.
The choice of protecting group depends on the specific reaction conditions to be employed in the subsequent derivatization steps. An orthogonal protection strategy, where multiple protecting groups that can be removed under different conditions are used, allows for the sequential modification of different parts of the molecule. researchgate.net
The following interactive table summarizes common protecting groups for piperazine and their removal conditions.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA), HCl |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Piperidine |
| Benzyl | Bn | Benzyl bromide | H₂, Pd/C (Hydrogenolysis) |
Regioselective Derivatization
With the strategic use of protecting groups, regioselective derivatization of 1-(2-Benzenesulfonyl-ethyl)piperazine can be achieved at several positions:
N-4 Position of Piperazine: The secondary amine is the most nucleophilic site and is readily alkylated or acylated. For instance, reductive amination or reaction with an alkyl halide can introduce a substituent at this position. nih.gov
Benzenesulfonyl Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution. The sulfonyl group is a meta-directing group, meaning that electrophiles will preferentially add to the meta positions of the ring.
Piperazine Ring Carbons: While less common, C-H functionalization of the piperazine ring is a modern strategy to introduce substituents on the carbon skeleton of the ring. encyclopedia.pubmdpi.com This often requires specialized catalysts, such as rhodium or iridium complexes. mdpi.com
The following table outlines potential derivatization reactions and the expected regioselectivity.
| Target Site | Reaction Type | Reagents | Expected Regioselectivity |
| N-4 of Piperazine | Alkylation | R-X (Alkyl halide), Base | N-4 substitution |
| N-4 of Piperazine | Acylation | R-COCl (Acyl chloride), Base | N-4 substitution |
| Benzenesulfonyl Ring | Nitration | HNO₃, H₂SO₄ | meta-substitution |
| Benzenesulfonyl Ring | Halogenation | X₂ (e.g., Br₂), Lewis Acid | meta-substitution |
| C-2/C-3/C-5/C-6 of Piperazine | C-H Functionalization | Metal catalyst, directing group | C-2 or C-3 substitution, depending on catalyst and directing group |
Mechanistic Studies and Molecular Target Identification in in Vitro Systems
Investigation of Enzyme Inhibition Profiles
The enzymatic inhibition profile of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl has been characterized primarily through its potent activity as a kinase inhibitor. Investigations into its effects on other enzyme classes are less prevalent in the available scientific literature.
Cholinesterase Enzyme Kinetics
Currently, there are no available scientific studies that have investigated the kinetic effects of this compound on cholinesterase enzymes, such as acetylcholinesterase or butyrylcholinesterase.
Glycosidase and Tyrosinase Activity Modulation
There is no scientific literature available detailing the modulatory effects of this compound on glycosidase or tyrosinase activity.
Kinase Inhibition Assays and Mechanisms
This compound, identified as AKN-028 in numerous studies, is a novel and potent tyrosine kinase inhibitor. researchgate.netnih.gov Its primary mechanism of action involves the inhibition of FMS-like receptor tyrosine kinase 3 (FLT3), a key target in certain hematological malignancies. researchgate.netnih.gov
In vitro kinase inhibition assays have demonstrated that AKN-028 is a potent inhibitor of the FLT3 enzyme, with a reported IC₅₀ value of 6 nM. researchgate.netnih.govabmole.com The compound elicits a dose-dependent inhibition of FLT3 autophosphorylation. researchgate.netnih.gov Further characterization in a broad panel of 320 different kinases revealed that AKN-028 is a relatively specific kinase inhibitor. ashpublications.org
Beyond its primary target, AKN-028 also demonstrates inhibitory activity against other kinases. Inhibition of KIT autophosphorylation has been observed in a human megakaryoblastic leukemia cell line that overexpresses KIT. researchgate.netnih.gov Additional kinase inhibition screening has identified activity against CDC-like kinase 1 (CLK1) and Ribosomal Protein S6 Kinase (RPS6K). nih.gov
The table below summarizes the in vitro kinase inhibition data for AKN-028.
| Kinase Target | IC₅₀ Value | Assay Type | Notes |
| FLT3 | 6 nM | Enzyme Inhibition Assay | Potent and primary target. researchgate.netnih.gov |
| KIT | - | Autophosphorylation Assay | Inhibition demonstrated in overexpressing cell line. researchgate.netnih.gov |
| CLK1 | - | Kinase Panel Screen | Inhibition observed at 1 µM concentration. nih.gov |
| RPS6K | - | Kinase Panel Screen | Inhibition observed at 1 µM concentration. nih.gov |
The inhibitory mechanism of AKN-028 is attributed to its interaction with the ATP-binding pocket of the target kinases. ashpublications.org This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling pathways that contribute to cell proliferation and survival in susceptible cancer cells. nih.gov
Receptor Binding Affinity and Ligand-Receptor Interaction Mechanisms
The characterization of this compound in the context of receptor binding has not been extensively reported in the scientific literature.
Dopamine (B1211576) Receptor Subtype Selectivity and Affinity
There are no available scientific studies that report on the binding affinity or subtype selectivity of this compound for dopamine receptors.
Serotonin (B10506) Receptor Modulatory Effects
There is no scientific literature available that details the modulatory effects or binding affinity of this compound on any serotonin receptor subtypes.
Other Neurotransmitter Receptor Interactions
The arylpiperazine scaffold, a core component of this compound, is recognized as a versatile structure in medicinal chemistry, known for its interaction with a variety of aminergic G protein-coupled receptors (GPCRs). nih.gov Derivatives of arylpiperazine have been extensively studied for their affinity to serotonin and dopamine receptors, which are crucial in the central nervous system (CNS). nih.govnih.gov
Research on long-chain arylpiperazine derivatives has demonstrated their potential to target multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7. nih.govuniba.itacs.org For instance, certain derivatives have been designed as dual 5-HT7/5-HT1A receptor agonists or as mixed 5-HT7 agonist/5-HT1A agonist/5-HT2A antagonist. uniba.itacs.org The affinity for these receptors is influenced by the structural components of the molecule, such as the linker length and terminal fragments. nih.govuniba.it For example, the nature of the system linked to the piperazine (B1678402) ring can significantly influence the affinity for 5-HT2A receptors. nih.gov
In addition to serotonergic receptors, arylpiperazine derivatives often exhibit affinity for dopamine D2 receptors. nih.govnih.govmdpi.com The antipsychotic action of drugs like aripiprazole, an arylpiperazine derivative, is attributed to its activity at both D2 and 5-HT2A receptors. nih.govmdpi.com The interaction with D2 receptors can be potent, with some derivatives showing high affinity. uniba.it
Furthermore, studies have indicated that piperazine derivatives can act as GABAA receptor blockers. nih.gov While native piperazine shows weak antagonistic effects on the GABAA receptor, modifications to its structure, particularly the addition of an N-aryl group, can lead to moderately to highly potent GABAA antagonists. nih.gov Some clinically effective antidepressants and antipsychotics with an N-aryl piperazine structure have demonstrated this antagonistic activity. nih.gov The sigma-1 receptor (σ1R), which is involved in nociceptive signaling, is another target for benzylpiperazine derivatives, with some compounds acting as selective antagonists. nih.gov
Table 1: Neurotransmitter Receptor Interactions of Arylpiperazine Derivatives
| Receptor Subtype | Interaction Type | Reference |
|---|---|---|
| 5-HT1A | Partial Agonist / Agonist | nih.govnih.govuniba.it |
| 5-HT2A | Antagonist / Weak Partial Agonist | nih.govnih.govuniba.it |
| 5-HT7 | Agonist | nih.govuniba.it |
| Dopamine D2 | Partial Agonist / Antagonist | nih.govnih.govuniba.it |
| GABAA | Blocker / Antagonist | nih.gov |
| Sigma-1 (σ1R) | Antagonist | nih.gov |
Exploration of Antioxidant Mechanisms
The piperazine nucleus is a key feature in many molecules exhibiting significant antioxidant properties. nih.govresearchgate.netasianpubs.org The antioxidant potential of piperazine derivatives has been explored through various in vitro assays, including DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power) methods. nih.govresearchgate.net
Studies on novel benzene (B151609) sulfonamide-piperazine hybrid compounds have demonstrated their capacity as antioxidants. nih.gov These compounds have been evaluated using a range of antioxidant assays, such as DPPH, ABTS, FRAP, CUPRAC (cupric reducing antioxidant capacity), metal chelating, and phosphomolybdenum assays. nih.gov The results indicated that some of these hybrid molecules possess high antioxidant capacity, in some cases exceeding that of reference compounds in FRAP, CUPRAC, and phosphomolybdenum assays. nih.gov
The antioxidant activity of arylpiperazine derivatives is often linked to their ability to scavenge free radicals. nih.gov For instance, certain newly synthesized arylpiperazine derivatives containing a methylxanthine moiety have shown DPPH and ABTS radical scavenging activity. nih.gov The presence of specific structural features, such as a hydroxyl group, is considered essential for enhancing the antioxidant properties of these compounds. researchgate.net
In the context of neurodegenerative diseases, where oxidative stress plays a significant role, arylpiperazine derivatives with antioxidant properties are of particular interest. nih.govresearchgate.net A novel arylpiperazine derivative, LQFM181, synthesized through molecular hybridization, has shown promising antioxidant activity at both neuronal membrane and cytoplasmic levels in in vitro models. nih.gov This compound demonstrated a significant neuroprotective effect against neurotoxicity induced by 3-nitropropionic acid. nih.gov
Table 2: Antioxidant Activity of Piperazine Derivatives in Various Assays
| Assay | Activity Observed | Reference |
|---|---|---|
| DPPH Radical Scavenging | Moderate to high activity | nih.govnih.gov |
| ABTS Radical Scavenging | Activity demonstrated | nih.govnih.gov |
| FRAP | High activity, sometimes exceeding references | nih.govnih.gov |
| CUPRAC | High activity, sometimes exceeding references | nih.gov |
| Phosphomolybdenum Assay | High activity, sometimes exceeding references | nih.gov |
| Ferric Thiocyanate (FTC) Method | Inhibition of lipid peroxidation | nih.gov |
Cellular Pathway Perturbation Analysis in In Vitro Models
Arylpiperazine derivatives have been shown to influence various cellular pathways, particularly in the context of cancer cell lines. nih.govmdpi.comnih.gov Their antiproliferative effects have been demonstrated in several cell lines, where they can act through different mechanisms. nih.govmdpi.com
One of the key mechanisms through which serotonin, and by extension its receptor modulators like arylpiperazine derivatives, regulates cell proliferation is via the MAPK/ERK and PI3K/Akt signaling pathways. nih.gov Activation of serotonin receptors can stimulate molecules involved in these pathways, such as ERK1/2, Akt, and NF-κB. nih.gov Furthermore, downstream activation of PLCβ, Ras, and Raf-1 following receptor stimulation has been linked to apoptosis. nih.govmdpi.com
For example, 5-HT1A antagonists containing an arylpiperazine scaffold have been shown to inhibit cell proliferation in vitro by inducing apoptosis in prostate cancer cell lines. nih.govmdpi.com Similarly, other arylpiperazine derivatives have demonstrated antiproliferative effects in bladder, renal, and breast cancer cell lines. nih.govmdpi.com In MCF7 breast cancer cells, certain arylpiperazine derivatives have been found to improve the efficacy of tamoxifen (B1202) by modulating the expression of connective tissue growth factor (CTGF). nih.gov
In addition to cancer-related pathways, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have been synthesized and studied for their potential in cancer theranostics. nih.gov In vitro cytotoxicity studies against non-cancerous fibroblast (3T3) and breast cancer (4T1) cell lines indicated that these compounds are relatively safe for non-cancerous cells while exhibiting good membrane permeability and cytoplasmic dispersion in cancer cells. nih.gov Molecular docking and dynamics simulations suggested that these compounds could target carbonic anhydrase IX (CAIX), an enzyme associated with cancer. nih.gov
Table 3: Cellular Pathways and Processes Affected by Arylpiperazine Derivatives
| Cellular Pathway/Process | Effect | Cell Line Examples | Reference |
|---|---|---|---|
| MAPK/ERK Signaling | Stimulation | - | nih.gov |
| PI3K/Akt Signaling | Stimulation/Inhibition | Prostate Cancer | nih.govmdpi.com |
| Apoptosis | Induction | Prostate Cancer, Leukemia | nih.govmdpi.comnih.gov |
| Cell Proliferation | Inhibition | Prostate, Bladder, Lung, Colon Cancer | nih.govmdpi.com |
| CTGF Expression | Modulation | Breast Cancer (MCF7) | nih.gov |
| Carbonic Anhydrase IX (CAIX) | Targeting | Breast Cancer (4T1) | nih.gov |
Computational Chemistry and in Silico Approaches
Molecular Docking for Ligand-Target Interactions Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as 1-(2-Benzenesulfonyl-ethyl)piperazine, to the binding site of a target protein. By simulating the ligand-protein interaction, molecular docking can provide valuable insights into the potential biological targets of the compound and the molecular basis of its activity.
The process of molecular docking involves several key steps. First, the three-dimensional structures of both the ligand (1-(2-Benzenesulfonyl-ethyl)piperazine) and the target protein are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or they can be predicted using homology modeling if the structure of a similar protein is known. The binding site on the protein is then identified, and a docking algorithm is used to explore various possible conformations of the ligand within this site. These conformations are then scored based on a scoring function that estimates the binding affinity.
For 1-(2-Benzenesulfonyl-ethyl)piperazine, molecular docking could be employed to screen it against a panel of known biological targets to identify potential protein partners. Given the presence of the benzenesulfonyl and piperazine (B1678402) moieties, which are common in many biologically active compounds, this molecule could potentially interact with a range of enzymes or receptors. For instance, studies on similar piperazine sulfonamide derivatives have shown their potential to inhibit enzymes like dipeptidyl peptidase-IV (DPP-IV), α-amylase, and various cholinesterases. nih.govjddtonline.inforesearchgate.net Docking studies of these derivatives have revealed key interactions, such as hydrogen bonds formed by the sulfonamide group with amino acid residues in the active site of the target protein. nih.gov
The benzenesulfonyl group in 1-(2-Benzenesulfonyl-ethyl)piperazine can act as a hydrogen bond acceptor, while the protonated piperazine ring can serve as a hydrogen bond donor. These features, along with potential hydrophobic interactions from the phenyl ring and the ethyl linker, would be critical in determining its binding orientation and affinity. Molecular docking simulations could precisely map these interactions, providing a rational basis for its potential mechanism of action and guiding the design of more potent analogs.
| Potential Target Class | Key Interacting Moieties | Types of Interactions | Example from Similar Compounds |
| Enzymes (e.g., Proteases, Kinases) | Benzenesulfonyl group, Piperazine nitrogen | Hydrogen bonding, Hydrophobic interactions | Piperazine sulfonamides binding to DPP-IV and α-amylase nih.govresearchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Phenyl ring, Piperazine core | Pi-stacking, Hydrophobic interactions, Ionic interactions | Arylpiperazine derivatives binding to adrenergic and dopaminergic receptors |
| Ion Channels | Protonated piperazine ring | Electrostatic interactions, Cation-pi interactions | Piperazine-containing compounds acting as channel blockers |
| Nuclear Receptors | Phenyl ring, Ethyl linker | Hydrophobic interactions, Van der Waals forces | Various small molecules with aromatic and aliphatic groups binding to nuclear receptors |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties, or "descriptors," that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested molecules.
For a compound like 1-(2-Benzenesulfonyl-ethyl)piperazine, a QSAR study would typically involve a dataset of structurally related compounds with experimentally determined biological activities. A wide range of molecular descriptors would then be calculated for each compound in the series. These descriptors can be categorized into several types:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D structure, including topological indices, connectivity indices, and counts of specific functional groups.
3D descriptors: Dependent on the 3D conformation of the molecule, such as molecular shape, volume, and surface area.
Physicochemical descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic parameters.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates a subset of these descriptors with the biological activity. The predictive power of the QSAR model is then rigorously validated using both internal and external validation techniques.
While no specific QSAR studies on 1-(2-Benzenesulfonyl-ethyl)piperazine have been published, numerous QSAR analyses have been conducted on various classes of piperazine and sulfonamide derivatives for a range of biological activities, including anticancer, antidepressant, and enzyme inhibitory effects. jksus.orgresearchgate.net These studies have identified several key descriptors that are often correlated with the activity of such compounds. For instance, in a QSAR study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors related to atom types, dipole moment, and electronic properties (HOMO energy) were found to be significant. jksus.org
| Descriptor Type | Examples of Descriptors | Potential Influence on Activity | Reference from Similar Compounds |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic and covalent interactions with the target. | HOMO energy was found to be important for the activity of aryl alkanol piperazine derivatives. jksus.org |
| Steric | Molecular weight, Molar refractivity, Molecular volume | Influences the fit of the molecule in the binding pocket. | Steric descriptors are commonly used in 3D-QSAR studies of piperazine derivatives. scilit.com |
| Hydrophobic | LogP, Hydrophobic surface area | Affects membrane permeability and hydrophobic interactions with the target. | Lipophilicity is a key parameter in many QSAR models for drug-like molecules. |
| Topological | Connectivity indices, Kappa shape indices | Encodes information about the branching and shape of the molecule. | Various topological indices have been used in QSAR studies of sulfonamides. |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is crucial for its biological activity, as it determines how well it can fit into the binding site of a target protein. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and the energy associated with each arrangement. For a flexible molecule like 1-(2-Benzenesulfonyl-ethyl)piperazine, which has several rotatable bonds, it can exist in a multitude of conformations. Identifying the low-energy, and therefore more populated, conformations is essential for understanding its behavior.
The piperazine ring in this compound is expected to adopt a chair conformation, which is the most stable arrangement for a six-membered saturated ring. However, the substituents on the piperazine ring can exist in either axial or equatorial positions, leading to different conformers with varying energies. The ethylsulfonylbenzene group attached to one of the nitrogen atoms will have its own conformational preferences. Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields, can be used to explore the potential energy surface of the molecule and identify the most stable conformers. Studies on other piperazine derivatives have highlighted the importance of conformational flexibility for their biological activity, suggesting that the ability to adopt a specific conformation upon binding is key. jddtonline.info
While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular movements and conformational changes on a timescale of nanoseconds to microseconds.
An MD simulation of 1-(2-Benzenesulfonyl-ethyl)piperazine could be performed in a solvent, such as water, to study its conformational dynamics in a more realistic environment. This would provide information on the flexibility of the ethyl linker, the puckering of the piperazine ring, and the orientation of the benzenesulfonyl group. Furthermore, if a potential protein target is identified through molecular docking, an MD simulation of the ligand-protein complex can be carried out. This would allow for an assessment of the stability of the binding mode predicted by docking, the analysis of the specific interactions over time, and the observation of any conformational changes in both the ligand and the protein upon binding.
| Computational Method | Information Gained | Application to 1-(2-Benzenesulfonyl-ethyl)piperazine |
| Conformational Search | Identification of low-energy conformers and their relative energies. | Determining the preferred 3D structure(s) of the molecule in isolation. |
| Molecular Dynamics (in solvent) | Analysis of molecular flexibility, conformational transitions, and solvent interactions. | Understanding the dynamic behavior of the molecule in an aqueous environment. |
| Molecular Dynamics (of ligand-protein complex) | Assessment of binding stability, analysis of key interactions over time, and observation of induced-fit effects. | Validating docking predictions and gaining a deeper understanding of the binding mechanism to a potential target. |
Quantum Chemical Calculations for Electronic and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate way to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are widely used to study a range of molecular properties, from optimized geometries to electronic and spectroscopic characteristics.
For 1-(2-Benzenesulfonyl-ethyl)piperazine, DFT calculations can be used to obtain a precise three-dimensional structure of the molecule and to analyze its electronic properties in detail. One of the key outputs of such calculations is the distribution of electron density, which can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map highlights the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this molecule, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, making them potential hydrogen bond acceptors.
Another important aspect that can be studied with DFT is the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. Studies on aryl sulfonyl piperazine derivatives have used FMO analysis to understand their electronic transitions and reactivity. jddtonline.info
Furthermore, quantum chemical methods can be used to predict the spectroscopic properties of the molecule. For instance, by calculating the vibrational frequencies, a theoretical infrared (IR) spectrum can be generated, which can be compared with experimental data to confirm the structure of the compound. Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, the absorption maxima in the UV-Vis spectrum can be predicted. This can provide insights into the electronic structure of the molecule and how it might be affected by its environment.
| Quantum Chemical Method | Property Calculated | Insight Gained for 1-(2-Benzenesulfonyl-ethyl)piperazine |
| Density Functional Theory (DFT) | Optimized geometry, Electron density, Molecular Electrostatic Potential (MEP) | Accurate 3D structure, Identification of reactive sites. |
| DFT/FMO Analysis | HOMO and LUMO energies, HOMO-LUMO gap | Understanding of chemical reactivity, stability, and electronic transitions. |
| DFT/Vibrational Analysis | Vibrational frequencies and intensities | Prediction of the theoretical IR spectrum for structural confirmation. |
| Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths | Prediction of the UV-Vis absorption spectrum. |
Structure Activity Relationship Sar Elucidation
Systematic Variation of Benzenesulfonyl Substituents and Their Electronic Effects
The benzenesulfonyl moiety serves as a critical interaction domain, and modifications to the phenyl ring can significantly alter the compound's electronic properties, thereby influencing its binding affinity and efficacy. The nature and position of substituents on this aromatic ring dictate the electron density distribution, which can impact interactions with target proteins.
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2) and chloro (-Cl) tend to increase the potency for certain targets. For instance, in a series of benzenesulfonamide (B165840) derivatives designed as anticancer agents, compounds bearing a nitro group in the para position showed highly potent inhibitory effects against breast cancer cell lines. rsc.org Similarly, the inclusion of halogen atoms like fluorine (F) or chlorine (Cl) has been shown to increase the inhibitory potency of benzenesulfonamide analogues against influenza hemagglutinin by three- to five-fold compared to the unsubstituted parent compound. nih.gov This enhancement is often attributed to the formation of specific halogen bonds or favorable electronic interactions with the target's active site.
Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs like methyl (-CH3) or methoxyl (-OCH3) can sometimes lead to reduced activity. In the context of anti-influenza agents, these groups generally resulted in diminished antiviral potency. nih.gov However, the effect is target-dependent, as some studies on other biological targets have shown that EDGs can enhance activity, suggesting that a delicate electronic balance is required for optimal molecular recognition.
The position of the substituent is also critical. Studies on 4-phenyl-1-arylsulfonylimidazolidinones demonstrated that sterically large substituents at the 4-position (para) and small substituents at the 3-position (meta) of the benzenesulfonyl ring were important for cytotoxic activity. nih.gov
| Substituent (R) on Benzenesulfonyl Ring | Electronic Effect | Observed Impact on Activity (Example Target) | Reference |
|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline Activity | nih.gov |
| 4-Cl | Electron-Withdrawing | Increased Potency (Anticancer) | rsc.org |
| 4-NO₂ | Strongly Electron-Withdrawing | Enhanced Potency (Anticancer) | rsc.org |
| 4-F | Electron-Withdrawing | 3-5 fold increase in potency (Anti-influenza) | nih.gov |
| 4-CH₃ | Electron-Donating | Reduced Potency (Anti-influenza) | nih.gov |
| 4-OCH₃ | Electron-Donating | Reduced Potency (Anti-influenza) | nih.gov |
Evaluation of Piperazine (B1678402) N-Substitution Patterns on Activity
The piperazine ring is a versatile scaffold in medicinal chemistry, largely because its two nitrogen atoms allow for diverse substitution patterns that can modulate a compound's physicochemical properties and target selectivity. researchgate.net In the 1-(2-Benzenesulfonyl-ethyl)piperazine structure, the N4 nitrogen is available for substitution, and the nature of the group at this position profoundly influences biological activity.
SAR studies on various classes of piperazine derivatives consistently show that the N-substituent is a key determinant of pharmacological effect. nih.gov
N-Aryl Substitution: The introduction of an aromatic ring (arylpiperazines) at the N4 position is a common strategy. The electronic properties and substitution pattern of this aryl group can fine-tune receptor affinity and selectivity. For example, in the development of serotonin (B10506) (5-HT) receptor ligands, N-arylpiperazines are a well-established class. mdpi.comnih.gov Modifications to this aryl ring, such as adding electron-withdrawing or donating groups, can drastically alter binding profiles. For instance, placing a dihydrothiazole moiety at the meta position of an N-phenyl ring was found to be important for improving 5-HT1A receptor binding affinity compared to substitution at the para position. nih.gov
N-Alkyl/Acyl Substitution: Replacing the aryl group with smaller alkyl chains or acyl groups can also modulate activity. Often, increasing the size of alkyl substituents leads to a decrease in activity, suggesting that steric hindrance may play a role in receptor binding. nih.gov
N-Heterocyclic Substitution: Attaching other heterocyclic rings to the piperazine nitrogen can introduce additional interaction points, such as hydrogen bond donors or acceptors. This can lead to improved potency and selectivity.
Unsubstituted Piperazine: In some cases, an unsubstituted piperazine ring (with a hydrogen at N4) is preferred for activity against certain targets, indicating that a free secondary amine may be crucial for forming a key ionic or hydrogen bond interaction. nih.gov
The disubstituted nature of the piperazine ring plays a significant role in conferring selectivity and potency against various biological targets. nih.gov
| Piperazine N4-Substituent | General Structural Class | Impact on Activity / Selectivity | Reference |
|---|---|---|---|
| Aryl (e.g., Phenyl, Pyridyl) | N-Arylpiperazines | Often confers high affinity for CNS receptors (e.g., 5-HT, Dopamine). Substituents on the aryl ring are critical for selectivity. | mdpi.comnih.gov |
| Benzhydryl | N-Benzhydrylpiperazines | Associated with antihistaminic, dopaminergic, and antiviral properties. Enhances lipophilicity. | nih.gov |
| Alkyl (e.g., Methyl, Propyl) | N-Alkylpiperazines | Activity is often sensitive to the size of the alkyl group; larger groups can decrease potency. | nih.gov |
| -H (Unsubstituted) | Secondary Piperazines | Can be optimal for some targets where the -NH group acts as a key hydrogen bond donor. | nih.gov |
Influence of the Ethyl Linker Architecture on Molecular Recognition
The properties of a linker can determine the stability of the compound in circulation and the efficiency of its interaction with the target. researchgate.net Key architectural aspects of the ethyl linker include:
Length and Flexibility: The two-carbon length provides a specific spatial separation between the sulfonyl and piperazine moieties. This distance is often optimal for bridging interaction sites within a receptor pocket. Its flexibility, due to free rotation around the single bonds, allows the molecule to adopt various conformations to fit the binding site. However, excessive flexibility can be entropically unfavorable upon binding.
Hydrophobicity: The ethyl linker is relatively hydrophobic. Modifying the linker's hydrophilicity, for instance by incorporating polar atoms, is a known strategy to alter a molecule's pharmacokinetic properties and can impact non-specific binding. wuxiapptec.com
Stability: The linker must be chemically stable to prevent premature degradation of the molecule before it reaches its target. nih.gov The ethyl linker, being a simple alkyl chain, is generally robust under physiological conditions.
In the broader context of drug design, the linker is a critical element that ensures the functional parts of the molecule are positioned correctly for molecular recognition. nih.gov It must allow the pharmacophoric groups to engage with their respective subsites on the biological target simultaneously.
Development of SAR Models for Specific Biological Targets
To systematically understand and predict the biological activity of 1-(2-Benzenesulfonyl-ethyl)piperazine derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are employed. These models translate the complex relationships between chemical structure and biological activity into a mathematical and visual framework.
QSAR Models: QSAR studies establish a correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activities. nih.gov For aryl-piperazine derivatives, QSAR models have been developed to predict activity against targets like the malaria parasite, Plasmodium falciparum. researchgate.net These models often reveal that a combination of electronic, steric, and hydrophobic descriptors is necessary to accurately predict potency. For sulfonamide-containing compounds, QSAR analysis has identified that properties like lipophilicity and specific electronic characteristics, modulated by substituents, are critical contributors to activity. mdpi.com
Pharmacophore Models: A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific receptor. For long-chain arylpiperazine and sulfonamide-based ligands targeting the 5-HT7 receptor, pharmacophore models have been developed. scispace.com These models typically identify a hydrophobic/aromatic region (occupied by the benzenesulfonyl group), a large hydrophobic pocket (filled by the piperazine and linker), and hydrogen bond acceptor features (from the sulfonamide oxygens). scispace.com Such models serve as valuable guides for designing new, more potent, and selective ligands by ensuring that novel structures retain the key features required for binding.
The development of these models relies on experimental data from a series of analogues and provides a powerful tool to rationalize observed SAR and prioritize the synthesis of new compounds with potentially improved activity. nih.gov
Future Directions and Applications in Chemical Biology Research
Rational Design of Next-Generation Benzenesulfonyl-ethylpiperazine Analogues
The development of new therapeutic agents increasingly relies on the principles of rational drug design, a process that involves the strategic modification of a lead compound to enhance its efficacy and selectivity. The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold serves as a valuable starting point for the creation of next-generation analogues with tailored biological activities.
Key strategies for the rational design of novel analogues include:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the benzenesulfonyl and piperazine (B1678402) rings can help elucidate the structural requirements for biological activity. For instance, the introduction of various substituents on the phenyl ring of the benzenesulfonyl group can modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with biological targets. nih.govmdpi.com Similarly, substitutions on the piperazine ring can influence the compound's pharmacokinetic properties and target-binding affinity. nih.gov
Bioisosteric Replacement: The replacement of certain functional groups with others that have similar physical or chemical properties can lead to analogues with improved pharmacological profiles. For example, the sulfonamide group could be replaced with other hydrogen bond acceptors or donors to explore different binding modes.
Computational Modeling: Molecular docking and dynamic simulations can be employed to predict the binding of designed analogues to specific protein targets. This in silico approach can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process. nih.govresearchgate.net
A study on novel benzene (B151609) sulfonamide-piperazine hybrid compounds demonstrated how hybridization of these two moieties can lead to molecules with significant antioxidant and enzyme inhibitory potencies. nih.gov The rational design of these hybrids involved exploring the synergistic effects of the two pharmacophores. nih.gov
| Modification Strategy | Rationale | Potential Outcome |
| Substitution on the phenyl ring | Modulate electronic and steric properties | Enhanced target binding and selectivity |
| Substitution on the piperazine ring | Influence pharmacokinetic properties | Improved bioavailability and metabolic stability |
| Bioisosteric replacement of the sulfonyl group | Explore alternative binding interactions | Novel mechanisms of action |
Integration into Combinatorial Chemistry Libraries for High-Throughput Screening
Combinatorial chemistry has revolutionized the process of drug discovery by enabling the rapid synthesis of large and diverse libraries of compounds. The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold is well-suited for inclusion in such libraries due to the synthetic accessibility of its core structure and the ease with which diverse substituents can be introduced. nih.gov
The synthesis of a library of benzenesulfonyl-ethylpiperazine analogues can be achieved through various synthetic routes. For example, a library of N-acylated or N-arylated piperazines can be generated from a common piperazine precursor. nih.gov These libraries can then be subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit a desired biological activity against a specific target. medchemexpress.com HTS allows for the rapid testing of thousands of compounds, significantly accelerating the initial stages of drug discovery. nih.gov
The data generated from HTS of a benzenesulfonyl-ethylpiperazine library can provide valuable insights into the structure-activity relationships of this class of compounds, guiding the further optimization of lead candidates.
Development as Chemical Probes for Cellular and Molecular Processes
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, allowing for the study of its function in a cellular or in vivo context. bayer.com The 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold possesses properties that make it an attractive candidate for development as a chemical probe.
The development of a chemical probe based on this scaffold would involve:
Identification of a Specific Target: The first step is to identify a biological target of interest for which a selective probe is needed.
Optimization for Potency and Selectivity: The parent compound would be chemically modified to enhance its binding affinity and selectivity for the target protein over other related proteins.
Introduction of a Reporter Group: To enable detection and visualization, a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, can be conjugated to the molecule. rsc.orgrsc.org This allows for the tracking of the probe and its target within cells or tissues.
For instance, a piperazine-appended chemosensor has been developed for the selective detection of metal ions, demonstrating the utility of the piperazine moiety in probe design. rsc.org Such probes are invaluable tools for elucidating the roles of specific proteins in complex biological processes and for validating new drug targets.
| Probe Development Stage | Objective | Methodology |
| Target Identification | Select a protein or enzyme of interest | Based on biological question or disease relevance |
| Optimization | Enhance binding affinity and selectivity | SAR studies and rational design |
| Functionalization | Enable detection and visualization | Conjugation of reporter groups (e.g., fluorophores) |
Role as a Privileged Scaffold in Advanced Medicinal Chemistry Research
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netnih.govrsc.org The piperazine ring is widely recognized as a privileged structure, being present in a large number of approved drugs with diverse therapeutic applications. researchgate.netnih.govresearchgate.net The versatility of the piperazine scaffold stems from its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which allow it to engage in various types of interactions with biological macromolecules. nih.gov
The combination of the privileged piperazine moiety with the benzenesulfonyl group, another important pharmacophore in drug discovery, suggests that the 1-(2-Benzenesulfonyl-ethyl)piperazine scaffold itself could function as a privileged structure. frontiersin.org Benzenesulfonamide (B165840) derivatives are known to exhibit a wide range of biological activities. frontiersin.orgcerradopub.com.br
The potential of this scaffold to serve as a foundation for the development of new drugs targeting a variety of diseases warrants further investigation. Its exploration in advanced medicinal chemistry research could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The inherent "drug-like" properties of the piperazine and benzenesulfonyl components make this scaffold a promising starting point for future drug discovery efforts. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling reactions using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system can facilitate click chemistry, with purification via column chromatography (silica gel, ethyl acetate:hexane) . Optimization parameters include solvent polarity (e.g., DCM for solubility), reaction time (2–24 hours), and stoichiometric ratios (1.2 equiv. of azide derivatives) .
Q. Which analytical techniques are most reliable for characterizing 1-(2-Benzenesulfonyl-ethyl)piperazine derivatives?
- Methodology : Use a combination of:
- 1H/13C-NMR to confirm substituent positions and piperazine ring integrity.
- IR spectroscopy to identify functional groups (e.g., sulfonyl stretches at ~1150–1300 cm⁻¹).
- HPLC/GC-MS for purity assessment (>95% by area normalization).
- Elemental analysis to validate stoichiometry (e.g., carbon content discrepancies in halogenated derivatives) .
Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?
- Methodology : The HCl salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability tests (TGA/DSC) show improved thermal resistance compared to free bases. For example, piperazine citrate salts exhibit 96% stability after 6 months at -20°C, whereas free bases may degrade under ambient conditions .
Advanced Research Questions
Q. What mechanistic insights exist regarding the biological activity of 1-(2-Benzenesulfonyl-ethyl)piperazine derivatives?
- Methodology : Derivatives interact with CNS targets (e.g., GABA receptors) and serotonin (5-HT) receptors. In vitro binding assays (e.g., radioligand displacement) reveal IC₅₀ values in the µM range for 5-HT1B/1C subtypes. Molecular docking studies suggest the benzenesulfonyl group enhances hydrophobic binding to receptor pockets .
Q. How do structural modifications (e.g., halogenation, aryl substitution) affect anticancer activity?
- Methodology : Substituent effects are evaluated via SAR studies:
- Halogenation : Chloro or bromo groups at the phenyl ring increase cytotoxicity (e.g., IC₅₀ = 8.4 µM against MDA-MB-231 cells) by enhancing DNA intercalation .
- Arylpiperazine hybrids : Compounds with benzodioxole moieties show improved logP values (2.5–3.0) and mitochondrial membrane disruption in prostate cancer cells .
Q. How should researchers address contradictions in experimental data, such as elemental analysis discrepancies?
- Methodology : For inconsistencies in carbon/nitrogen content (e.g., C26H27BrN2O3·2HCl showing 54.95% C vs. calculated 55.2%):
- Repeat synthesis under inert atmosphere to exclude oxidation.
- Validate via high-resolution mass spectrometry (HRMS) and cross-check NMR integration for stoichiometric errors .
Q. What advanced analytical strategies improve detection limits in mass spectrometry for piperazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
